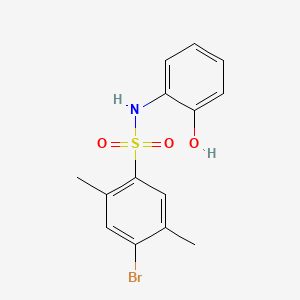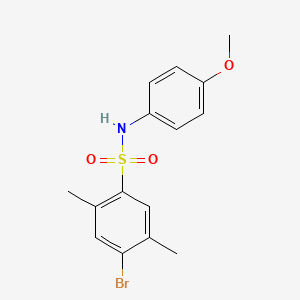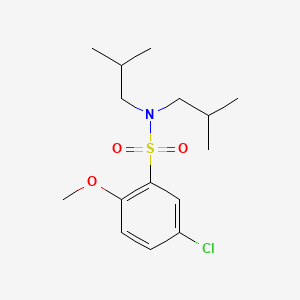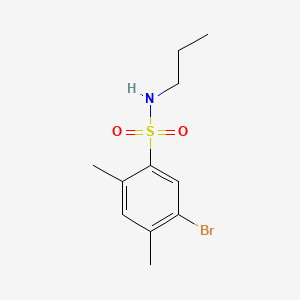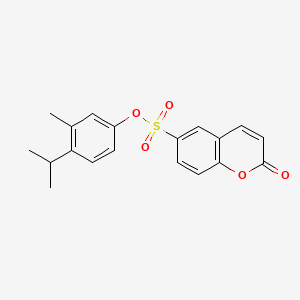
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is a chemical compound with potential applications in scientific research. It is a sulfonated derivative of coumarin, a naturally occurring compound found in many plants. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wirkmechanismus
The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory and antioxidant activities in vitro. It has also been reported to inhibit the growth of cancer cells in vitro, indicating its potential as an antitumor agent. However, further studies are needed to determine its efficacy and safety in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate. These include:
1. Further studies on its mechanism of action, particularly its interactions with COX-2 and other enzymes involved in inflammation and oxidative stress.
2. Studies on its efficacy and safety in vivo, including pharmacokinetic and toxicological studies.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies on its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities.
5. Studies on its potential as a probe for investigating the roles of inflammation and oxidative stress in various diseases.
Synthesemethoden
The synthesis of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has been reported in the literature using various methods. One such method involves the reaction of 3-methyl-4-isopropylphenol with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst, followed by sulfonation with sulfuric acid. Another method involves the reaction of 3-methyl-4-isopropylphenol with 6-chloro-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base, followed by sulfonation with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs. It has also been studied for its potential as an antitumor agent, with promising results in vitro.
Eigenschaften
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)17-7-5-15(10-13(17)3)24-25(21,22)16-6-8-18-14(11-16)4-9-19(20)23-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVQBQBAIVSBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
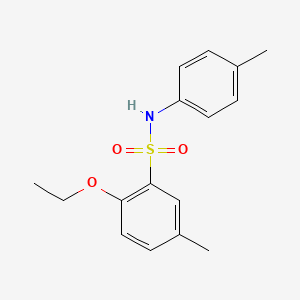
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

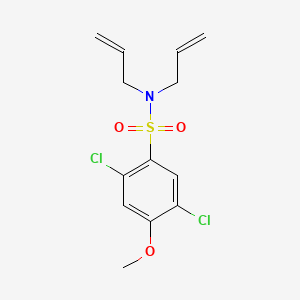
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
